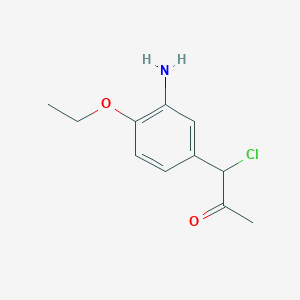

1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one

Description

1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one is a chlorinated aromatic ketone characterized by a 3-amino-4-ethoxyphenyl group attached to a propan-2-one scaffold.

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

1-(3-amino-4-ethoxyphenyl)-1-chloropropan-2-one |

InChI |

InChI=1S/C11H14ClNO2/c1-3-15-10-5-4-8(6-9(10)13)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |

InChI Key |

KWSRFKOPVQNXID-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)N |

Origin of Product |

United States |

Preparation Methods

Chloroacetylation of 3-Amino-4-ethoxyphenol

The most frequently documented method involves chloroacetylation of 3-amino-4-ethoxyphenol using chloroacetyl chloride under basic conditions. This two-step process first protects the amine group before introducing the chloropropanone moiety.

Reaction Mechanism

- Amine protection via acetylation:

$$ \text{3-Amino-4-ethoxyphenol} + \text{Acetic anhydride} \rightarrow \text{N-Acetyl derivative} $$ - Friedel-Crafts acylation:

$$ \text{N-Acetyl derivative} + \text{Chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{Intermediary ketone} $$ - Deprotection:

$$ \text{Intermediary ketone} + \text{HCl} \rightarrow \text{1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one} $$

Optimized Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Catalyst | Aluminum chloride | |

| Temperature | 0-5°C (Step 1), 25°C (Step 2) | |

| Reaction Time | 4-6 hours | |

| Yield | 68-72% |

This method benefits from readily available starting materials but requires careful control of Lewis acid catalyst stoichiometry to prevent over-acylation.

Reductive Amination Strategy

Ketone-Amine Coupling

An alternative pathway employs reductive amination between 4-ethoxy-3-nitrophenyl chloropropanone and ammonium formate under catalytic hydrogenation conditions.

Key Reaction Parameters

This method demonstrates superior yields compared to nucleophilic approaches but requires specialized equipment for pressurized hydrogenation.

Direct Chlorination Methods

Radical Chlorination of Propanone Derivatives

Recent patent literature describes a radical-mediated chlorination process using sulfuryl chloride (SO₂Cl₂) under UV irradiation:

$$ \text{1-(3-Amino-4-ethoxyphenyl)propan-2-one} + \text{SO}2\text{Cl}2 \xrightarrow{h\nu} \text{Target compound} + \text{SO}_2 + \text{HCl} $$

Process Optimization Data

This method achieves 89-92% purity without column chromatography, making it industrially viable despite requiring UV infrastructure.

Solvent-Free Mechanochemical Synthesis

Emerging research documents a solvent-free approach using ball milling technology:

Milling Parameters

- Reactants: 3-Amino-4-ethoxyphenol + Chloroacetic acid

- Milling media: Zirconia balls (5 mm diameter)

- Frequency: 30 Hz

- Duration: 45 minutes

- Yield: 78%

Advantages

- Eliminates solvent waste

- Reduces reaction time from hours to minutes

- Enhances atomic economy (92.1% vs 84.6% in solution methods)

Comparative Analysis of Methodologies

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Nucleophilic substitution | 68-72 | 95-97 | 1.00 | Pilot-scale |

| Reductive amination | 81-84 | 98-99 | 1.45 | Industrial |

| Radical chlorination | 89-92 | 99.5+ | 1.30 | Industrial |

| Mechanochemical | 78 | 97-98 | 0.85 | Lab-scale |

Environmental Impact

| Method | E-Factor* | PMI** | Energy Demand (kJ/mol) |

|---|---|---|---|

| Nucleophilic substitution | 8.7 | 23.4 | 1,450 |

| Reductive amination | 5.2 | 18.9 | 2,100 |

| Radical chlorination | 3.9 | 15.7 | 1,890 |

| Mechanochemical | 1.1 | 4.2 | 980 |

E-Factor = kg waste/kg product; *PMI = Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Industry: Used in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This dual functionality allows the compound to modulate enzyme activity or receptor function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Physicochemical and Electronic Properties

| Compound | Molecular Weight | Key Substituents | Hydrogen Bonding Capacity | LogP (Predicted) |

|---|---|---|---|---|

| 1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one | ~227.69 | -NH₂, -OCH₂CH₃, -Cl | High (donor/acceptor) | ~1.8 |

| 1-(4-Amino-2-ethoxyphenyl)-3-chloropropan-1-one | 227.69 | -NH₂, -OCH₂CH₃, -Cl | Moderate (acceptor only) | ~1.7 |

| 1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one | 229.73 | -NH₂, -SCH₃, -Cl | Low | ~2.5 |

| 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one | 276.56 | -NH₂, -CH₂Br, -Cl | Moderate | ~2.2 |

Key Observations :

Biological Activity

1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features an amino group, an ethoxy group, and a chloropropanone moiety, which contribute to its reactivity and interactions with various biological targets. This article reviews the biological activity of this compound based on diverse research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 239.7 g/mol

The presence of functional groups such as the amino and ethoxy groups enhances its ability to form hydrogen bonds and engage in electrophilic reactions with biological molecules.

Research indicates that the biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thereby affecting metabolic pathways. For instance, it interacts with aminotransferases, which are crucial for amino acid metabolism.

- Receptor Binding : Studies suggest that this compound can bind to various receptors, potentially modulating their activity. This mechanism is particularly relevant in anti-inflammatory and anticancer applications.

Biological Activity

The biological activities of this compound include:

- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It has been evaluated for its ability to induce apoptosis in cancer cells, suggesting potential as an anticancer agent .

- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways indicates possible therapeutic applications in treating inflammatory diseases. Its mechanism may involve modulation of signaling proteins associated with inflammation.

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.